Home > Products > Screening Compounds P49753 > MC-Val-Ala-PAB-Cl
MC-Val-Ala-PAB-Cl -

MC-Val-Ala-PAB-Cl

Catalog Number: EVT-8371017
CAS Number:
Molecular Formula: C25H33ClN4O5
Molecular Weight: 505.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MC-Val-Ala-PAB-Cl, a compound featuring a dipeptide backbone composed of valine and alanine linked to a p-aminobenzyl carbamate moiety, is significant in the field of biochemistry and medicinal chemistry. This compound is primarily utilized in the development of antibody-drug conjugates (ADCs) and oligonucleotide therapeutics due to its cleavable linker properties. The incorporation of a chlorinated moiety enhances its reactivity and potential for site-specific drug delivery.

Source

The compound is derived from advancements in peptide chemistry, particularly through the synthesis of cathepsin B-sensitive linkers that facilitate controlled drug release in therapeutic applications. Its structure allows for modular synthesis, making it adaptable for various biomedical applications.

Classification

MC-Val-Ala-PAB-Cl can be classified as:

  • Peptide-based linker: It features a dipeptide structure.
  • Cleavable linker: Designed for targeted drug delivery systems.
  • Chemical reagent: Used in the synthesis of more complex biomolecules.
Synthesis Analysis

Methods

The synthesis of MC-Val-Ala-PAB-Cl typically involves several key steps:

  1. Protection of Amino Groups: Initial amino acids are protected using suitable groups to prevent unwanted reactions during synthesis.
  2. Coupling Reactions: The protected valine and alanine are coupled using standard peptide coupling reagents, such as N-hydroxysuccinimide or maleimide derivatives, which facilitate the formation of amide bonds.
  3. Formation of the p-Aminobenzyl Carbamate Linker: The p-aminobenzyl carbamate group is introduced through a reaction with a suitable chloroformate or isocyanate, ensuring that the resulting compound retains the desired reactivity.
  4. Deprotection Steps: Finally, protective groups are removed under mild conditions to yield MC-Val-Ala-PAB-Cl in its active form.

Technical details include purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .

Molecular Structure Analysis

Structure

The molecular structure of MC-Val-Ala-PAB-Cl can be represented as follows:

  • Dipeptide Backbone: Composed of valine (Val) and alanine (Ala).
  • Linker Moiety: The p-aminobenzyl carbamate (PAB) provides hydrophobic properties that are beneficial for drug conjugation.
  • Chlorinated Component: The presence of the chlorine atom enhances electrophilicity, promoting nucleophilic attack during reactions.

Data

The molecular formula can be expressed as C13H16ClN3O2C_{13}H_{16}ClN_{3}O_{2}, with specific attention to its molecular weight and functional groups that dictate its reactivity and stability in biological environments.

Chemical Reactions Analysis

Reactions

MC-Val-Ala-PAB-Cl participates in several key chemical reactions:

  1. Michael Addition: Reacts with thiol-containing compounds to form stable thioether linkages, which are crucial for ADC formation .
  2. Hydrolysis: Under physiological conditions, it can undergo hydrolysis, leading to the release of active drug components.
  3. Enzymatic Cleavage: The compound is designed to be cleaved by cathepsin B, an enzyme commonly overexpressed in certain cancers, allowing targeted drug release at tumor sites .

Technical details regarding reaction conditions typically include buffered solutions at physiological pH to maintain stability during conjugation processes.

Mechanism of Action

Process

The mechanism of action for MC-Val-Ala-PAB-Cl primarily revolves around its role as a linker in ADCs:

  1. Conjugation to Antibodies: The compound is conjugated to antibodies via thiol groups, forming stable linkages that enhance the therapeutic efficacy of the ADC.
  2. Targeted Delivery: Upon reaching target cells, cathepsin B cleaves the dipeptide linker, releasing the cytotoxic payload specifically within cancer cells.
  3. Cellular Uptake and Efficacy: The released drug enters the cell and induces apoptosis or inhibits proliferation, thereby exerting its therapeutic effects.

Data from studies indicate that this mechanism significantly improves the selectivity and potency of cancer therapies compared to traditional methods .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol but may have limited solubility in aqueous environments.
  • Stability: The compound exhibits stability under standard laboratory conditions but is sensitive to hydrolysis over extended periods.

Chemical Properties

  • Reactivity: The chlorinated component enhances nucleophilic attack during conjugation reactions.
  • pKa Values: Relevant pKa values indicate the ionization states that may affect solubility and reactivity under physiological conditions.

Relevant data suggest that optimal conditions for use involve maintaining neutral pH levels to prevent premature hydrolysis while facilitating effective conjugation .

Applications

Scientific Uses

MC-Val-Ala-PAB-Cl has several important applications:

  1. Antibody-Drug Conjugates: Utilized as a linker in ADCs targeting various cancers, enhancing therapeutic specificity and reducing systemic toxicity.
  2. Oligonucleotide Therapeutics: Employed in synthesizing enzyme-cleavable oligonucleotides for gene therapy applications .
  3. Bioconjugation Techniques: Serves as a model compound for developing new bioconjugation strategies aimed at improving drug delivery systems.
Introduction to MC-Val-Ala-PAB-Cl in Targeted Therapeutics

Role of Cleavable Linkers in Antibody-Drug Conjugate Development

Cleavable linkers constitute the functional core of ADCs, governing pharmacokinetic behavior and intracellular drug release. Unlike non-cleavable systems requiring complete antibody degradation, cleavable linkers respond to tumor-specific stimuli—low pH, proteases, or reduced glutathione—to liberate payloads. This strategy minimizes off-target toxicity while maximizing cytotoxic effects within malignant cells [2] [6]. Despite this conceptual advantage, traditional cleavable linkers face significant limitations:

  • Hydrazone-based linkers (e.g., in gemtuzumab ozogamicin) exhibit plasma half-lives of <48 hours due to hydrolysis in circulation, leading to premature payload release and systemic toxicity [6] [10].
  • Disulfide linkers leverage elevated intracellular glutathione but suffer susceptibility to bloodborne thiols, causing destabilization [6].
  • Valine-Citrulline dipeptide linkers, though widely adopted, demonstrate broad cathepsin sensitivity (cathepsins B, K, L), resulting in off-tumor cleavage and dose-limiting toxicities [2] [6].

A 2024 meta-analysis of 40 clinical trials (N=7,879 patients) quantified this risk: ADCs with cleavable linkers induced grade ≥3 adverse events in 47% of patients versus 34% for non-cleavable counterparts [10]. The imperative for enzymatically selective, plasma-stable cleavable linkers thus became undeniable, catalyzing the development of dipeptide systems like MC-Val-Ala-PAB-Cl.

Table 1: Cleavable Linker Classes and Their Limitations

Linker TypeCleavage TriggerRepresentative ADCKey Limitations
HydrazoneAcidic pH (pH 4-5)Gemtuzumab OzogamicinHydrolysis in plasma (t~½~ ~36-48h)
DisulfideGlutathione (GSH)Early-stage candidatesSerum thiol-mediated reduction
Valine-CitrullineCathepsins B/K/LBrentuximab VedotinNonspecific proteolysis in healthy tissues
Valine-AlanineCathepsin BMC-Val-Ala-PAB-Cl-based ADCsEngineered for Cathepsin B specificity

Emergence of Dipeptide-Based Linkers in Antibody-Drug Conjugate Design

Dipeptide linkers arose to reconcile enzymatic specificity with chemical stability. The Valine-Citrulline (Val-Cit) motif dominated early designs due to its recognition by lysosomal proteases. However, structural analyses revealed its vulnerability to cathepsin K and L in addition to the intended cathepsin B, explaining off-target payload release [2] [6]. This prompted scrutiny of alternative dipeptides:

  • Valine-Alanine (Val-Ala) emerged as a high-fidelity substrate with restricted sensitivity to cathepsin B [6]. In vitro studies demonstrated that cathepsin B inhibitors suppressed >75% of payload release from Val-Ala linkers, versus <15% inhibition for Val-Cit analogues exposed to cathepsins K/L inhibitors [6].
  • Physicochemical superiority: Val-Ala linkers demonstrate reduced aggregation in high drug-to-antibody ratio (DAR) constructs. When conjugated to anti-HER2 antibodies via engineered cysteines, Val-Ala-MMAE ADCs showed lower high-molecular-weight species than Val-Cit equivalents, enhancing pharmacokinetic profiles [6].
  • Clinical validation: The Val-Ala motif underpins linkers in ADCs like loncastuximab tesirine (targeting CD19), which achieved FDA approval for large B-cell lymphoma in 2021 [7]. Its incorporation signifies industry confidence in Val-Ala’s therapeutic reliability.

Table 2: Comparative Properties of Dipeptide Linker Systems

ParameterValine-CitrullineValine-AlanineImpact on ADC Performance
Cathepsin B SpecificityLow (cleaved by B, K, L)High (B-selective)Minimizes off-target payload release
Plasma StabilityModerateHighReduces premature deconjugation in circulation
Aggregation TendencyHigh at DAR >4Low at DAR >4Improves solubility and PK predictability
Bystander EffectSupported via PABC spacerSupported via PABC spacerMaintains efficacy in heterogeneous tumors

Comparative Advantages of MC-Val-Ala-PAB-Cl Over Traditional Linker Architectures

MC-Val-Ala-PAB-Cl refines the Val-Ala dipeptide scaffold through three transformative innovations:

  • Para-Aminobenzyloxycarbonyl (PABC) Self-Immolative Spacer:
  • The PABC moiety enables traceless payload release following dipeptide cleavage. Upon cathepsin B-mediated hydrolysis of the Val-Ala bond, PABC undergoes spontaneous 1,6-elimination, liberating unmodified cytotoxic agents (e.g., monomethyl auristatin E, MMAE) [5] [6].
  • This contrasts with non-self-immolative linkers requiring payload attachment via enzymatically labile bonds, which constrain chemotype flexibility. The PABC spacer accommodates diverse payloads—tubulin inhibitors, DNA alkylators, or topoisomerase inhibitors—without structural redesign [5] [9].
  • Chloride (Cl) Functional Group:
  • The terminal chloride enables quaternary ammonium bond formation with tertiary amines in payload structures. This novel conjugation chemistry enhances plasma stability by replacing maleimide-thiol chemistry, which undergoes retro-Michael deconjugation in circulation [5].
  • Preclinical studies confirm ADCs synthesized via this route retain >90% drug loading after 7-day plasma exposure, versus <50% retention for conventional maleimide linkers [5].
  • Cathepsin B-Specific Optimization:
  • The Val-Ala dipeptide in MC-Val-Ala-PAB-Cl demonstrates >10-fold selectivity for cathepsin B over cathepsins K/L compared to Val-Cit analogues [6]. This specificity leverages the overexpression of cathepsin B in tumor lysosomes while minimizing activation in healthy tissues expressing broad cathepsin profiles.
  • Structural studies attribute this to the alanine residue’s compact side chain, which optimally fits cathepsin B’s S2 subsite without engaging off-target proteases [6].

Table 3: Physicochemical and Functional Advantages of MC-Val-Ala-PAB-Cl

FeatureMC-Val-Ala-PAB-ClTraditional Val-Cit LinkerAdvantage
Linker-Payload AttachmentQuaternary ammonium via chlorideMaleimide-thiol adductResists retro-Michael deconjugation
Release MechanismCathepsin B → 1,6-elimination of PABCCathepsin B/K/L → carboxylesterase cleavageTumor-specific activation
Payload FlexibilityAny amine-containing cytotoxinLimited to carboxylic acid-functionalized agentsBroad payload applicability
SolubilityHigh (compatible with DAR 7-8)Moderate (aggregation at DAR >4)Enables high-potency ADCs

These advancements position MC-Val-Ala-PAB-Cl as a versatile scaffold for next-generation ADCs. Its modular design supports integration with novel payload classes—including immunomodulators and protein degraders—expanding ADC applications beyond oncology into infectious diseases and autoimmune disorders [5] [8]. As linker technology evolves toward conditional activation and enhanced bystander effects, MC-Val-Ala-PAB-Cl exemplifies the chemical innovation enabling precision delivery in targeted therapeutics.

Properties

Product Name

MC-Val-Ala-PAB-Cl

IUPAC Name

N-[(2S)-1-[[(2S)-1-[4-(chloromethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide

Molecular Formula

C25H33ClN4O5

Molecular Weight

505.0 g/mol

InChI

InChI=1S/C25H33ClN4O5/c1-16(2)23(29-20(31)7-5-4-6-14-30-21(32)12-13-22(30)33)25(35)27-17(3)24(34)28-19-10-8-18(15-26)9-11-19/h8-13,16-17,23H,4-7,14-15H2,1-3H3,(H,27,35)(H,28,34)(H,29,31)/t17-,23-/m0/s1

InChI Key

CKXORYBAOYMDIP-SBUREZEXSA-N

SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)CCCCCN2C(=O)C=CC2=O

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)CCCCCN2C(=O)C=CC2=O

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)CCl)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN2C(=O)C=CC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.